molecular formula C13H9ClF4N4O B2714334 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea CAS No. 2061171-03-5

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea

Cat. No. B2714334
CAS RN: 2061171-03-5
M. Wt: 348.69
InChI Key: MPKIGWANDUSDBT-UHFFFAOYSA-N
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Description

“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. One of the key steps is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Scientific Research Applications

Fluorescent Pyridyl Ureas for Acid Binding

Research demonstrates that fluorescent pyrid-2-yl ureas, which are structurally similar to the compound , are synthesized for their potential in binding carboxylic acids. These compounds emit light and undergo significant fluorescence changes upon the addition of strong organic acids, indicating potential applications in sensing or detecting specific chemical interactions (Jordan et al., 2010).

Unfolding of Heterocyclic Ureas

Studies on heterocyclic ureas, related in structure, focus on their synthesis and conformational properties. These compounds can unfold to form multiply hydrogen-bonded complexes, which may be useful in the development of self-assembling materials or in the study of molecular interactions (Corbin et al., 2001).

Metal Ion-Binding Properties

Investigations into the metal ion-binding properties of pyrimidine nucleosides, which share some structural similarities with the subject compound, reveal insights into monodentate coordination to metal ions. This research could have implications for understanding the interaction between metal ions and organic molecules in biological systems (Knobloch et al., 2005).

Synthesis of Fluorinated Enamides

The hydrofluorination of ynamides, leading to the synthesis of α-fluoroenamides, showcases the versatility of fluorinated organic compounds in medicinal chemistry and materials science. The process demonstrates the potential of similar compounds in serving as bioisosteres of ureas, which are significant in drug development (Métayer et al., 2015).

Crystal Structure Analysis

Crystal structure analysis of benzoylphenylurea insecticides, which are structurally related, provides insights into molecular configurations and potential interactions. Understanding these structures can help in the design of more effective agrochemicals or pharmaceuticals (Cho et al., 2015).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-fluoroanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N4O/c14-10-5-7(13(16,17)18)6-19-11(10)20-12(23)22-21-9-3-1-8(15)2-4-9/h1-6,21H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIGWANDUSDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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